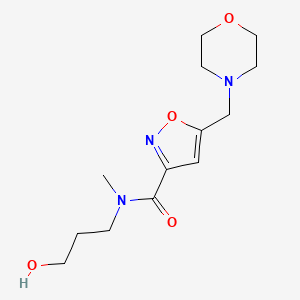
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide works by inhibiting the activity of several key enzymes and proteins that are involved in cancer cell growth and survival. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, as well as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide can induce cell death in cancer cells and inhibit tumor growth in animal models. It has also been shown to have minimal toxicity and side effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide is its selectivity for cancer cells, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of drug resistance in cancer cells over time.
Orientations Futures
Future research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide could focus on optimizing its dosing and delivery methods, as well as investigating its potential use in combination with other cancer therapies. Additionally, further studies could explore the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide in treating other diseases and disorders beyond cancer.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide involves several steps, including the reaction of 3-cyano-4,5-dimethylthiophene with 2-bromo-4'-methyl-2-nitroacetophenone to form an intermediate product. This intermediate is then reacted with ethyl chloroacetate to yield the final product, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the growth of cancer cells by targeting specific signaling pathways that are involved in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-4-5-14(13(6-9)19(21)22)23-8-15(20)18-16-12(7-17)10(2)11(3)24-16/h4-6H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESZPHSNMUJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5459875.png)

![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)



![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459928.png)
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)

![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
